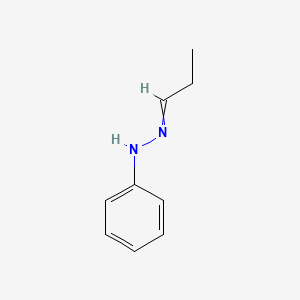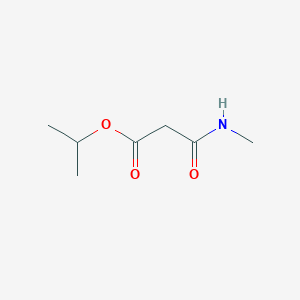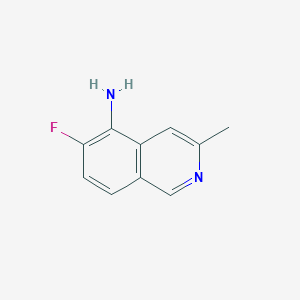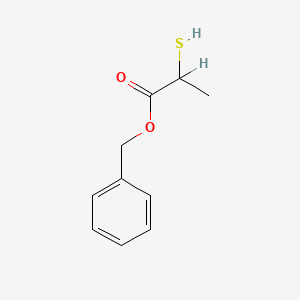
Benzyl 2-mercaptopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-mercaptopropanoate is an organic compound with the molecular formula C10H12O2S It is characterized by the presence of a benzyl group attached to a 2-mercaptopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-mercaptopropanoate can be synthesized through the esterification of 2-mercaptopropionic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-mercaptopropanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Benzyl 2-mercaptopropanol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-mercaptopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of benzyl 2-mercaptopropanoate involves its interaction with molecular targets through its thiol and ester functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The ester group can undergo hydrolysis, releasing the active thiol moiety, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-mercaptopropanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 2-mercaptopropanoate: Similar structure but with a methyl group instead of a benzyl group.
2-Mercaptopropionic acid: The parent compound without the ester group.
Uniqueness: Benzyl 2-mercaptopropanoate is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to its ethyl and methyl counterparts. The benzyl group can enhance the compound’s lipophilicity and influence its interaction with biological targets .
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
benzyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C10H12O2S/c1-8(13)10(11)12-7-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3 |
InChI Key |
BFPHKVATRPJIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)S |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
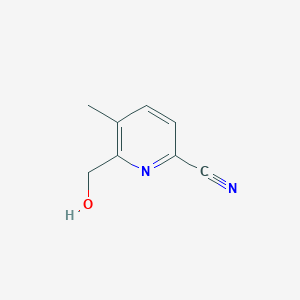
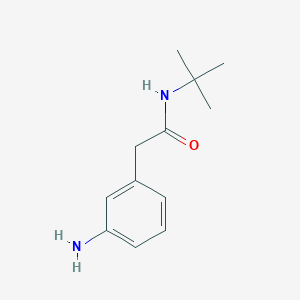
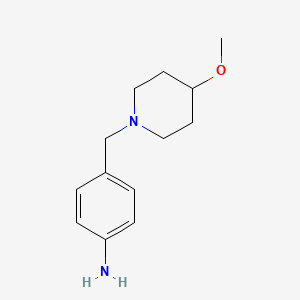
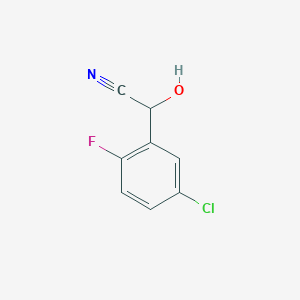
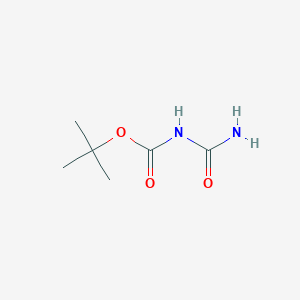
![5-Fluoro-2-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B8515159.png)
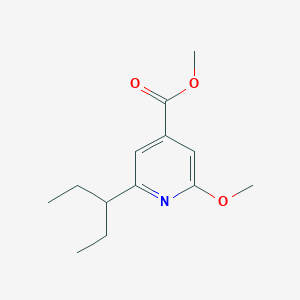
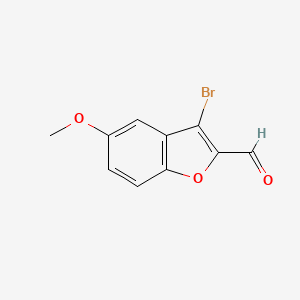
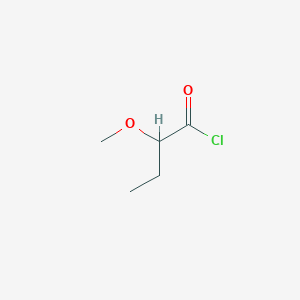
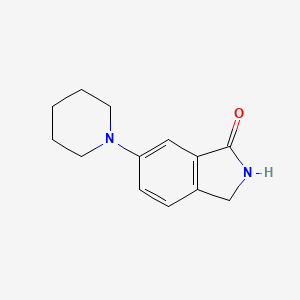
![(R)-3-(1 H-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B8515200.png)
